molecular formula C14H13N3O B15237218 Milrinone impurity 7

Milrinone impurity 7

Cat. No.: B15237218
M. Wt: 239.27 g/mol
InChI Key: LTRWHTALMSUCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbimidate hydrochloride , is a related substance found in the active pharmaceutical ingredient (API) Milrinone. Milrinone is a phosphodiesterase III inhibitor used primarily for its inotropic and vasodilatory properties in the treatment of acute decompensated heart failure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Milrinone impurity 7 involves the reaction of ethyl 2-methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbimidate with hydrochloric acid. The reaction conditions typically include ambient temperature and a controlled pH environment to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and isolate the impurity .

Chemical Reactions Analysis

Types of Reactions: Milrinone impurity 7 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Milrinone impurity 7 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Milrinone impurity 7 is closely related to that of Milrinone. As a phosphodiesterase III inhibitor, it increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to enhanced cardiac contractility and vasodilation. The molecular targets include phosphodiesterase III enzymes, which are inhibited to prevent the breakdown of cAMP .

Comparison with Similar Compounds

Uniqueness: Milrinone impurity 7 is unique in its specific chemical structure and its role as a related substance in Milrinone formulations. Its presence and quantification are crucial for ensuring the quality and safety of Milrinone products .

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

2-ethoxy-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile

InChI

InChI=1S/C14H13N3O/c1-3-18-14-12(9-15)8-13(10(2)17-14)11-4-6-16-7-5-11/h4-8H,3H2,1-2H3

InChI Key

LTRWHTALMSUCNY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=C(C=C1C#N)C2=CC=NC=C2)C

Origin of Product

United States

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